molecular formula C12H13NO5 B12071964 Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate

Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate

Cat. No.: B12071964
M. Wt: 251.23 g/mol
InChI Key: JNGDANNFZGBJLQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a methyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-5-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Aqueous sodium hydroxide for ester hydrolysis.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Reduction: 3-(2-methyl-5-aminophenyl)-3-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-(2-methyl-5-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(2-methyl-5-nitrophenyl)-3-oxobutanoate: Similar structure but with an additional carbon in the ester chain.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 3-(2-methyl-5-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)10-6-9(13(16)17)5-4-8(10)2/h4-6H,3,7H2,1-2H3

InChI Key

JNGDANNFZGBJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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